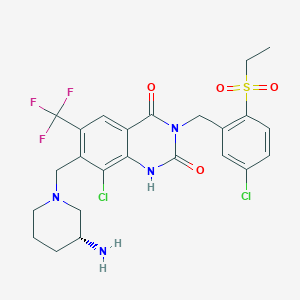![molecular formula C26H29Cl2F3N4O5S B10837073 8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione](/img/structure/B10837073.png)
8-Chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a small molecular drug with a complex structure that includes a trifluoromethyl group and a piperidinyl moiety . This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities.
準備方法
The synthesis of US9567304, Compound N-9, involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
US9567304, 化合物N-9は、以下を含む様々な種類の化学反応を起こします。
酸化: この反応は、通常、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、この化合物の酸化は、異なる官能基を持つキナゾリン誘導体の生成につながる可能性があります 。
4. 科学研究の応用
US9567304, 化合物N-9は、以下を含む幅広い科学研究の応用を持っています。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、そして様々な化学反応の試薬として使用されます。
生物学: これは、タンパク質や酵素との相互作用を含む、生物系への潜在的な影響について研究されています。
医学: これは、特に癌や神経疾患などの疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
US9567304, Compound N-9, has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
US9567304, 化合物N-9の作用機序は、生物系における特定の分子標的との相互作用を伴います。これは、細胞シグナル伝達経路において重要な役割を果たす酵素であるタンパク質キナーゼと相互作用することが知られています。 これらの酵素を阻害することにより、この化合物は様々な細胞プロセスを調節することができ、その潜在的な治療効果につながります 。
類似化合物との比較
US9567304, 化合物N-9は、他のキナゾリンジオン誘導体やタンパク質キナーゼ阻害剤と比較することができます。類似の化合物には以下が含まれます。
チエノ[3,2-D]ピリミジン誘導体: これらの化合物はまた、タンパク質キナーゼを阻害し、同様の生物学的活性を持っています。
縮合2-アミノチアゾール化合物: これらの化合物は異なるコア構造を持っていますが、タンパク質キナーゼに対する同様の阻害効果を共有しています.
US9567304, 化合物N-9の独自性は、その特定の化学構造にあります。これは、その分子標的とのユニークな相互作用を可能にし、異なる生物学的活性と潜在的な治療的用途につながります 。
特性
分子式 |
C26H29Cl2F3N4O5S |
|---|---|
分子量 |
637.5 g/mol |
IUPAC名 |
8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-7-[[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]methyl]-6-(trifluoromethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H29Cl2F3N4O5S/c1-2-41(39,40)21-6-5-16(27)10-15(21)12-35-24(37)18-11-20(26(29,30)31)19(22(28)23(18)33-25(35)38)14-34-8-3-4-17(13-34)32-7-9-36/h5-6,10-11,17,32,36H,2-4,7-9,12-14H2,1H3,(H,33,38)/t17-/m0/s1 |
InChIキー |
YWUVDJQWNVIFHU-KRWDZBQOSA-N |
異性体SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCC[C@@H](C4)NCCO)C(F)(F)F |
正規SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCCC(C4)NCCO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B10836991.png)
![2-[[4-Hydroxy-1-[[4-(3-methoxyphenoxy)phenyl]methyl]-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837000.png)
![2-[[1-[[4-(2-Fluorophenoxy)phenyl]methyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonyl]amino]acetic acid](/img/structure/B10837007.png)
![N-[2-[1-(3-fluorophenyl)-2-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B10837025.png)
![(1R,2S)-N-[(2S)-1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B10837033.png)
![1-[5-(4-Chloro-3,5-dimethoxyphenyl)furan-2-yl]-2-ethoxy-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]ethanone](/img/structure/B10837038.png)
![4-Phenoxy-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B10837040.png)
![(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837056.png)
![1-[3-[4-[3-Fluoro-2-(trifluoromethyl)phenyl]piperidine-1-carbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl]ethanone](/img/structure/B10837059.png)

![3-[2-[4-[(4-chlorophenyl)methoxy]phenyl]-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]-2-methylpropanoic acid](/img/structure/B10837067.png)
![3-[2-(4-phenylmethoxyphenyl)-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl]butanoic acid](/img/structure/B10837069.png)
![N-[1-[3-(azetidin-1-yl)-4-benzyl-chroman-6-yl]azetidin-3-yl]-1-methyl-imidazole-4-sulfonamide](/img/structure/B10837076.png)
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide](/img/structure/B10837079.png)
